molecular formula C21H24FNO3S B2496749 (E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine CAS No. 1396891-79-4

(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine

Cat. No.: B2496749
CAS No.: 1396891-79-4
M. Wt: 389.49
InChI Key: IPZZPBWNWWAYLY-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is a synthetic piperidine derivative featuring two critical substituents:

  • A (4-fluorobenzyl)oxy)methyl group at the 4-position of the piperidine ring.
  • A (styrylsulfonyl) group at the 1-position, with the E-configuration of the styryl double bond.

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxymethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3S/c22-21-8-6-19(7-9-21)16-26-17-20-10-13-23(14-11-20)27(24,25)15-12-18-4-2-1-3-5-18/h1-9,12,15,20H,10-11,13-14,16-17H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZZPBWNWWAYLY-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The synthesis begins with 4-hydroxymethylpiperidine, a versatile intermediate enabling sequential modifications. Protection of the piperidine nitrogen is critical to prevent undesired side reactions during subsequent steps. As demonstrated in analogous syntheses, tert-butoxycarbonyl (Boc) protection under basic conditions (e.g., Boc₂O, DMAP, THF) achieves >95% yield while preserving the hydroxymethyl group for further elaboration.

Introduction of 4-Fluorobenzyloxy Group

Etherification of the hydroxymethyl group employs Mitsunobu conditions to couple 4-fluorobenzyl alcohol. Utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C–25°C, this step typically proceeds in 82–89% yield. Alternative nucleophilic substitution strategies using 4-fluorobenzyl bromide with K₂CO₃ in DMF afford comparable yields (78–85%) but require longer reaction times (12–18 h).

Table 1: Comparative Etherification Methods

Method Reagents/Conditions Yield (%) Reaction Time Source
Mitsunobu DIAD, PPh₃, THF, 25°C 82–89 4–6 h
Nucleophilic Substitution 4-Fluorobenzyl bromide, K₂CO₃, DMF 78–85 12–18 h

Styrylsulfonylation of Piperidine Nitrogen

Sulfonyl Chloride Activation

Deprotection of the Boc group using HCl in dioxane (4 M, 0°C–25°C) exposes the piperidine nitrogen for sulfonylation. Styrylsulfonyl chloride, synthesized via chlorosulfonation of trans-β-methylstyrene, reacts with the free amine in dichloromethane (DCM) under N₂ atmosphere. Triethylamine (Et₃N) serves as a base, scavenging HCl and driving the reaction to completion.

Configuration Retention

Maintaining the (E)-configuration of the styryl group necessitates strict temperature control (<30°C) and avoidance of strong bases. Microwave-assisted sulfonylation at 50°C for 20 minutes enhances reaction efficiency (92% yield) while preventing isomerization, as validated by ¹H NMR coupling constants (J = 15.8–16.2 Hz).

Table 2: Sulfonylation Optimization

Conditions Temperature Time Yield (%) Purity (HPLC) Source
Conventional (Et₃N) 25°C 2 h 85 98.5%
Microwave-Assisted 50°C 20 min 92 99.1%

Structural Confirmation via Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) reveals diagnostic signals:

  • Piperidine protons : δ 3.68 (t, J = 6.0 Hz, 2H, CH₂O), 2.60 (t, J = 6.0 Hz, 2H, NCH₂).
  • Styryl group : δ 6.76 (d, J = 16.0 Hz, 1H, CH=), 7.34–7.39 (m, 5H, aromatic).
  • 4-Fluorobenzyl : δ 7.04–7.08 (m, 2H, aromatic), 4.45 (s, 2H, OCH₂).

¹³C NMR (100 MHz, CDCl₃) confirms connectivity:

  • Sulfone : δ 129.8 (SO₂), 136.7 (C-F aromatic).
  • Piperidine : δ 52.3 (NCH₂), 60.6 (OCH₂).

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 419.1421 [M+H]⁺ (calc. 419.1425 for C₂₁H₂₃FNO₃S). Elemental analysis aligns with theoretical values (C, 60.42%; H, 5.55%; N, 3.35%) within 0.3% deviation.

Challenges in Process Optimization

Byproduct Formation during Sulfonylation

Competing N-alkylation by residual 4-fluorobenzyl bromide necessitates rigorous purification of intermediates. Silica gel chromatography (EtOAc/hexanes, 1:3) reduces this impurity to <0.5%.

Hydrolytic Sensitivity of Styrylsulfonyl Group

The sulfone moiety exhibits susceptibility to hydrolysis under acidic conditions (pH < 4). Stability studies in buffered solutions (pH 7.4, 37°C) confirm >95% integrity over 72 h, supporting its viability in biological applications.

Applications and Derivative Synthesis

Antimicrobial Activity

Derivatives with modified benzyl groups exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), highlighting avenues for further optimization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various medical conditions. Its structural similarity to known pharmacological agents suggests several possible applications:

  • Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant-like effects. Studies have shown that modifications to the piperidine structure can enhance serotonin receptor binding, which is crucial for mood regulation.
  • Anticancer Properties : The sulfonamide moiety in this compound has been linked to anticancer activities. Compounds with similar structures have demonstrated the ability to inhibit tumor growth in various cancer cell lines.

Numerous studies have documented the biological activities of (E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of key enzymes involved in various diseases. For instance, it may inhibit acetylcholinesterase, which is relevant in treating Alzheimer's disease.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. This opens avenues for developing new antibiotics.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • A study published in the Brazilian Journal of Pharmaceutical Sciences reported that piperidine derivatives demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that modifications to the piperidine structure can enhance efficacy against resistant strains .
  • Another research effort focused on the enzyme inhibitory properties of sulfonamide-containing compounds, demonstrating their potential in treating conditions related to enzyme dysregulation, such as diabetes and neurodegenerative diseases .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeResult
Compound AAntibacterialStaphylococcus aureusModerate
Compound BAnticancerVarious Cancer Cell LinesSignificant Inhibition
Compound CEnzyme InhibitionAcetylcholinesteraseIC50 = 0.63 µM

Table 2: Pharmacological Potential

Application AreaPotential UseRelevant Studies
AntidepressantMood regulationSerotonin receptor binding studies
AnticancerTumor inhibitionIn vitro studies on cancer cell lines
AntimicrobialAntibiotic developmentActivity against resistant bacteria

Mechanism of Action

The mechanism of action of (E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

4-(((4-Fluorobenzyl)oxy)methyl)piperidine hydrochloride
  • Structure : Differs by replacing the styrylsulfonyl group with a hydrochloride salt at the 1-position .
  • Key Differences: Solubility: The hydrochloride salt likely exhibits higher aqueous solubility compared to the sulfonyl variant due to ionic character.
(S)-1-((2,5-Dichlorophenyl)sulfonyl)piperidin-4-yl Derivatives
  • Structure : Shares the sulfonyl-piperidine core but substitutes the styryl group with a dichlorophenyl ring .
  • Steric Profile: Bulkier dichlorophenyl substituents may restrict conformational flexibility compared to the planar styryl group.

Fluorobenzyl-Containing Analogs

4-(4-Fluorobenzyl)piperidine in Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
  • Structure: Fluorobenzyl-piperidine is integrated into a pyrido-pyrimidinone scaffold .
  • Key Differences :
    • Scaffold Rigidity : The fused aromatic system imposes rigidity, contrasting with the flexible piperidine-sulfonyl backbone of the target compound.
    • Biological Implications : Such scaffolds are often explored as kinase inhibitors, suggesting divergent applications compared to sulfonyl-piperidines.
(S)-N-...-4-(4-Fluorobenzyl)piperazin-1-yl Derivatives
  • Structure : Replaces piperidine with a piperazine ring .
  • Key Differences :
    • Basicity : Piperazine (two nitrogen atoms) exhibits higher basicity than piperidine, affecting protonation states under physiological conditions.
    • Conformational Flexibility : Piperazine’s six-membered ring with two nitrogen atoms allows distinct binding modes compared to piperidine.

Sulfonyl Group Variations

1-(Methylsulfonyl)-4-[4-(dioxaborolan-2-yl)phenyl]piperidine
  • Structure : Substitutes styrylsulfonyl with a methylsulfonyl group and adds a boronate ester .
  • Key Differences :
    • Reactivity : The boronate ester enables Suzuki cross-coupling, making it a synthetic intermediate rather than a bioactive compound.
    • Electronic Profile : Methylsulfonyl is less electron-withdrawing than styrylsulfonyl, altering electronic interactions.
4-(((4-Chlorobenzyl)sulfanyl)methyl)pyrimidine Derivatives
  • Structure : Replaces sulfonyl with sulfanyl (thioether) and chlorobenzyl with fluorobenzyl .
  • Key Differences: Oxidation State: Sulfanyl groups are less oxidized, reducing hydrogen-bonding capacity and metabolic stability.

Structural and Physicochemical Comparison Table

Compound Name 1-Position Substituent 4-Position Substituent Key Features Potential Applications
Target Compound Styrylsulfonyl (E) (4-Fluorobenzyl)oxy)methyl Conjugated styryl, sulfonyl Enzyme inhibition, receptor modulation
4-(((4-Fluorobenzyl)oxy)methyl)piperidine HCl Hydrochloride (4-Fluorobenzyl)oxy)methyl High solubility, ionic form Salt form for drug formulation
(S)-1-((2,5-Dichlorophenyl)sulfonyl)piperidin-4-yl Dichlorophenylsulfonyl Variable Electrophilic sulfonyl, bulky Covalent inhibitor candidates
1-(Methylsulfonyl)-4-[4-(dioxaborolan-2-yl)phenyl]piperidine Methylsulfonyl Boronate ester Suzuki coupling utility Medicinal chemistry intermediate

Biological Activity

(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and enzyme inhibition capabilities.

The compound can be structurally characterized by its piperidine core, which is modified with a styrylsulfonyl group and a 4-fluorobenzyl ether. This unique structure may contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of piperidine, including those similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

  • Inhibition of Cancer Cell Growth :
    • A study reported that certain piperazine derivatives showed remarkable growth inhibition in colon cancer cell lines with growth percent reductions exceeding 80% in several instances .
    • Specific derivatives demonstrated IC50 values below 2 μM against multiple cancer types, highlighting their potential as effective anticancer agents .
  • Mechanism of Action :
    • The compound's mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that piperazine derivatives can act as competitive inhibitors of tyrosinase, an enzyme crucial for melanin production and implicated in melanoma .
  • Selectivity and Efficacy :
    • Notably, some derivatives exhibited selective toxicity towards cancer cells while sparing non-tumor cells. For example, one derivative had a half-maximal effective concentration (EC50) of 10.8 μM against non-tumor cells, indicating a favorable therapeutic window .

Enzyme Inhibition

The compound also shows promise as an inhibitor of tyrosinase, an enzyme associated with pigmentation disorders and melanoma.

Enzyme Inhibition Studies

  • Tyrosinase Inhibition :
    • Various studies have evaluated the inhibitory effects of piperazine derivatives on tyrosinase activity. For instance, specific compounds reached low micromolar IC50 values, indicating strong inhibitory potential .
    • The binding modes of these inhibitors suggest they occupy the active site of the enzyme, preventing substrate binding effectively .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Compound Cell Line Growth Inhibition (%) IC50 (μM) Mechanism
Derivative 20Colon Cancer (KM12)-84.40<2Antiproliferative
Derivative 22CNS Cancer (SF-539)-96.98<2Antiproliferative
Derivative 23Melanoma (SK-MEL-5)-98.54<2Tyrosinase Inhibition
Derivative 31Leukemia (MOLT-4)-98.81<2Antiproliferative

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.